molecular formula C18H18O8 B13939378 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester

Cat. No.: B13939378
M. Wt: 362.3 g/mol
InChI Key: XARNCHKTMFKKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester is a complex organic compound with a molecular formula of C17H16O7. This compound is characterized by its naphthalene core structure, which is substituted with acetyloxy and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The acetyloxy groups are introduced through acetylation reactions using acetic anhydride and a base such as pyridine. The methoxy groups are added via methylation reactions using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-7-methoxy-, methyl ester
  • 2-Naphthalenecarboxylic acid, 4,6-dimethoxy-, methyl ester

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester is unique due to the specific positioning of its acetyloxy and methoxy groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

methyl 4,6-diacetyloxy-5,7-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C18H18O8/c1-9(19)25-13-8-12(18(21)24-5)6-11-7-14(22-3)16(26-10(2)20)17(23-4)15(11)13/h6-8H,1-5H3

InChI Key

XARNCHKTMFKKNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=CC(=C1)C(=O)OC)C=C(C(=C2OC)OC(=O)C)OC

Origin of Product

United States

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